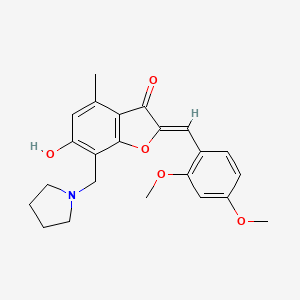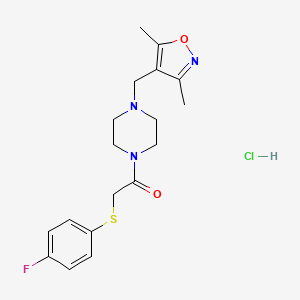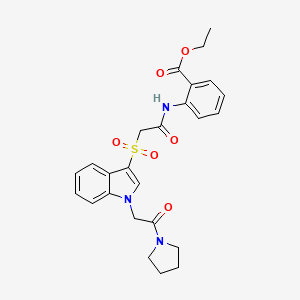
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including methoxy, hydroxy, and pyrrolidinylmethyl, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves several key steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions starting from appropriate precursors such as 2-hydroxybenzaldehyde and 2-bromoacetophenone under basic conditions.
Introduction of the Dimethoxybenzylidene Group: The benzofuran intermediate is then subjected to a condensation reaction with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.
Hydroxylation and Methylation: The hydroxyl group is introduced via selective hydroxylation reactions, and the methyl group is added through alkylation reactions using methyl iodide or similar reagents.
Pyrrolidinylmethyl Substitution: Finally, the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions, typically using pyrrolidine and a suitable leaving group on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its stable benzofuran core and reactive functional groups.
作用机制
The mechanism by which (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition or activation of biochemical pathways.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the hydroxy, methyl, and pyrrolidinylmethyl groups, resulting in different reactivity and applications.
6-Hydroxy-4-methylbenzofuran-3(2H)-one: Missing the dimethoxybenzylidene and pyrrolidinylmethyl groups, leading to simpler chemical behavior.
7-(Pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Does not have the dimethoxybenzylidene and hydroxy groups, affecting its biological activity.
Uniqueness
The uniqueness of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and interactions in various environments.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
属性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-10-18(25)17(13-24-8-4-5-9-24)23-21(14)22(26)20(29-23)11-15-6-7-16(27-2)12-19(15)28-3/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHDLCQBGNZNR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)
![N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide](/img/structure/B2427618.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2427622.png)


![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
